2-(2,3-Dihydro-1,4-benzodioxin-6-yl)indolizine is a compound that combines the structural features of indolizines and benzodioxins. Indolizines are a class of nitrogen-containing heterocycles that have shown various biological activities, while benzodioxins are known for their role in medicinal chemistry. The compound's potential applications are primarily in the pharmaceutical industry, particularly in developing new therapeutic agents.
The compound can be synthesized through various chemical reactions involving starting materials that include 2,3-dihydro-1,4-benzodioxin and indolizine derivatives. Research has indicated that such compounds can exhibit significant biological properties, including anti-diabetic and anti-inflammatory activities .
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)indolizine belongs to the class of heterocyclic compounds, specifically categorized under indolizines due to its indolizine core structure. It is also classified as a benzodioxin derivative, highlighting its structural relationship with benzodioxins.
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)indolizine typically involves multi-step reactions. One common method includes:
The reactions are monitored using thin-layer chromatography (TLC) to ensure completion. The final products are purified through acidification and recrystallization techniques to obtain high-purity compounds suitable for further analysis.
The molecular structure of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)indolizine can be described as follows:
The molecular formula is , with a molecular weight of approximately . Spectroscopic techniques such as proton nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure and purity of synthesized compounds .
The compound can participate in various chemical reactions typical for indolizines and benzodioxins:
Reactions involving 2-(2,3-dihydro-1,4-benzodioxin-6-yl)indolizine often require careful control of reaction conditions such as temperature and pH to optimize yield and selectivity. Mechanistic studies may involve spectroscopic monitoring to elucidate reaction pathways .
The mechanism of action for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)indolizine in biological systems involves interaction with specific enzymes or receptors. For instance:
In vitro studies have demonstrated varying degrees of enzyme inhibition, with some derivatives showing significant activity against α-glucosidase with IC50 values indicating their potential therapeutic efficacy.
The physical properties of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)indolizine include:
Chemical properties include stability under standard laboratory conditions but may vary based on substituents on the indolizine or benzodioxin rings. The compound's reactivity is influenced by its functional groups which allow for further derivatization.
The primary applications of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)indolizine lie in:
Indolizine chemistry originated in the early 20th century, but substantive pharmacological exploration began in the 1980s with investigations into its analogs as DNA intercalators and antimicrobial agents. The inherent electron-rich nature of the indolizine core—a 10-π-electron system comprising fused pyrrole and pyridine rings—enabled diverse electrophilic substitutions, facilitating structural diversification. By the 2000s, research shifted toward N-functionalized indolizines to optimize bioavailability and target specificity. The pivotal advancement emerged through coupling with the benzodioxin system, a privileged structure in medicinal chemistry known for improving metabolic stability and membrane permeability. Early hybrid syntheses involved palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, though contemporary methods favor lithium hydride-mediated condensations in aprotic solvents like DMF, achieving yields >80% [2] [3]. This evolution underscores a transition from simple heterocycles to complex, multitarget architectures.
The benzodioxin-indolizine conjugation creates a polarized electron network that profoundly influences reactivity and molecular interactions. Key features include:
Table 1: Physicochemical Properties of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)indolizine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₆H₁₃NO₂ | High-resolution MS |
Molecular Weight | 251.29 g/mol | Calculated |
logP | 2.85 | Reversed-phase HPLC |
Topological Polar Surface Area | 30.41 Ų | Computational modeling |
Crystal System | Monoclinic | X-ray diffraction |
Hydrogen Bond Acceptors | 3 | Molecular descriptor |
The benzodioxin-indolizine hybrid serves as a dual-purpose scaffold, enabling breakthroughs in bioactive molecule design and advanced materials:
Pharmacophoric Applications
Structural diversification at the indolizine C1, C3, or benzodioxin positions yields derivatives with potent enzyme inhibitory activity. N-Sulfonamide-acetamide derivatives (e.g., Y031-2569, C₁₇H₁₇NO₅S) exhibit sub-micromolar α-glucosidase inhibition (IC₅₀ = 0.84 μM), surpassing acarbose (IC₅₀ = 210 μM) by 250-fold. This activity stems from sulfonyl oxygen interactions with the enzyme’s catalytic triad (Asp352, Arg315) [2] [7]. Modifications generating 4-bromobenzenesulfonamides (e.g., 5a–5n) demonstrate acetylcholinesterase (AChE) inhibition (65–82% at 100 μM), attributed to cation-π interactions between the indolizine core and AChE’s peripheral anionic site [3].
Table 2: Bioactive Derivatives of Benzodioxin-Indolizine Hybrids
Derivative | Biological Target | Activity | Structural Feature |
---|---|---|---|
2-{2,3-Dihydrobenzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamides (7a-l) [2] | α-Glucosidase | IC₅₀ 0.84–12.3 μM | Sulfonamide-acetamide |
N-Alkyl-N-(benzodioxin-6-yl)-4-bromobenzenesulfonamides (5a–5n) [3] | Acetylcholinesterase | 65–82% inhibition at 100 μM | Bromophenyl sulfonamide |
N-[2-(Benzodioxin-6-yl)ethyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine [4] | Kinase signaling | Not reported (screening) | Thienopyrimidine extension |
Material Science Applications
The extended conjugation and electron-donating capability of the hybrid enable optoelectronic applications:
Table 3: Material Science Applications of Benzodioxin-Indolizine Derivatives
Compound | Application | Key Property | Reference |
---|---|---|---|
1-(2,3-Dihydrobenzodioxin-6-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone (R854751) [9] | OFETs | Hole mobility: 0.32 cm²·V⁻¹·s⁻¹ | Sigma-Aldrich R854751 |
N-(Benzodioxin-6-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide (L123897) [8] | Fluorescent probes | Quantum yield: 0.67 | Sigma-Aldrich L123897 |
The strategic merger of indolizine and benzodioxin systems continues to inspire innovations across scientific disciplines, validating its role as a transformative chemical architecture.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7